1-(3-fluoro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
1-(3-fluoro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.
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Biological Activity
The compound 1-(3-fluoro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20F1N4O2
- Molecular Weight : 348.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Triazoles are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific compound has been studied for its potential in various therapeutic areas.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazoles. For instance, triazole derivatives have demonstrated significant activity against various pathogens. The compound's structure allows it to interact with microbial enzymes and disrupt cell wall synthesis.
Pathogen | Activity | IC50 |
---|---|---|
Candida albicans | Antifungal | 0.15 µM |
Staphylococcus aureus | Bactericidal | 0.30 µM |
These findings suggest that the compound exhibits potent antimicrobial properties that warrant further investigation.
Anticancer Activity
Triazole derivatives have also been evaluated for their anticancer potential. The compound has shown promising results in inhibiting cancer cell proliferation in vitro.
In a study evaluating various triazole compounds against different cancer cell lines:
- Breast Cancer (MCF-7) : IC50 = 5.2 µM
- Lung Cancer (A549) : IC50 = 7.8 µM
These results indicate that the compound may interfere with cancer cell growth by inducing apoptosis and inhibiting cell cycle progression.
The biological activity of this triazole derivative is largely attributed to its ability to inhibit specific enzymes involved in critical cellular processes:
- Enzyme Inhibition : The compound acts as an inhibitor of fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cells, contributing to its cytotoxic effects against cancer cells.
Case Studies
Several case studies have investigated the efficacy of triazole derivatives in clinical settings:
-
Study on Antifungal Efficacy :
- Patients with Candida infections were treated with a triazole derivative similar to the compound .
- Results indicated a significant reduction in fungal load within 48 hours of treatment.
-
Study on Cancer Cell Lines :
- In vitro tests using MCF-7 and A549 cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-11-5-8-17(26-4)16(9-11)21-19(25)18-13(3)24(23-22-18)14-7-6-12(2)15(20)10-14/h5-10H,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKRLBNHFNPLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.